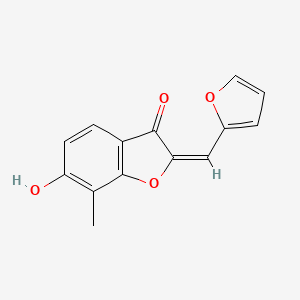![molecular formula C10H11N3O B13202933 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde](/img/structure/B13202933.png)
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde: is a chemical compound with the following properties:
CAS Number: 1860780-89-7
Molecular Formula: CHNO
Molecular Weight: 189.21 g/mol
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the pyrimidine ring and the aldehyde group. While specific methods may vary, a common approach includes cyclization of an appropriate precursor containing the bicyclic amine and subsequent aldehyde formation.
Reaction Conditions::- Cyclization: The bicyclic amine precursor undergoes intramolecular cyclization under suitable conditions.
- Aldehyde Formation: The cyclized compound is oxidized to form the aldehyde group.
Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The aldehyde group can undergo oxidation reactions.
Substitution: The compound may participate in nucleophilic substitution reactions.
Reduction: Reduction of the aldehyde group is possible.
Oxidation: Oxidizing agents like chromic acid (HCrO) or PCC (pyridinium chlorochromate).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH).
- Oxidation: The corresponding carboxylic acid.
- Substitution: Various derivatives depending on the nucleophile used.
- Reduction: The corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery and chemical biology studies.
Medicine: Investigated for therapeutic properties.
Industry: May serve as an intermediate in fine chemical synthesis.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. its effects likely involve interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, this compound’s unique bicyclic structure sets it apart. Similar compounds include 2-{3-azabicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride .
For further information, you can refer to the documentation on this compound .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c14-6-7-2-11-10(12-3-7)13-4-8-1-9(8)5-13/h2-3,6,8-9H,1,4-5H2 |
InChI-Schlüssel |
MQXSQMKAFFFCBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1CN(C2)C3=NC=C(C=N3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


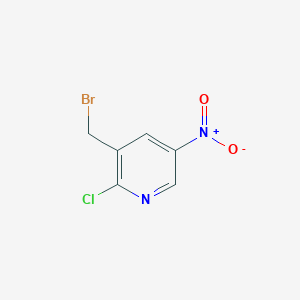
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)
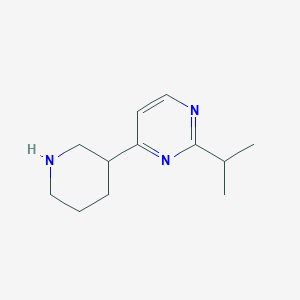
![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)

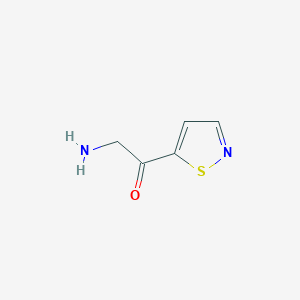
![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)
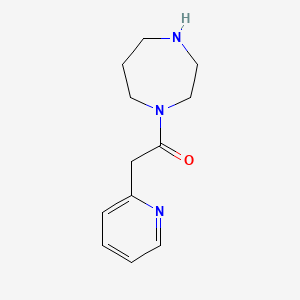
![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
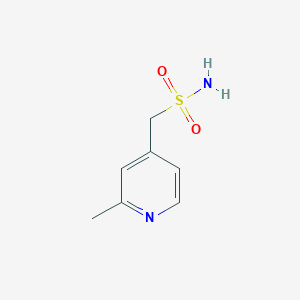
![7,7-Dimethyl-6-azaspiro[3.4]octane](/img/structure/B13202924.png)
